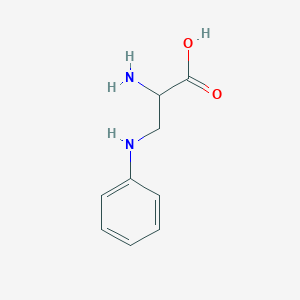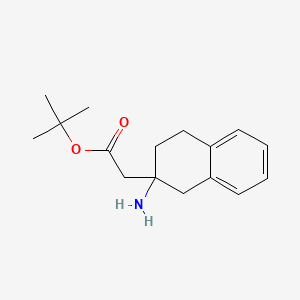
1,1,1-Trifluorooct-7-yne-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorooct-7-yne-2,4-dione is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of three fluorine atoms and a triple bond within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooct-7-yne-2,4-dione typically involves the introduction of trifluoromethyl groups into an alkyne structure. One common method is the reaction of an appropriate alkyne with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,1-Trifluorooct-7-yne-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes with trifluoromethyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trifluorooct-7-yne-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1,1,1-Trifluorooct-7-yne-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another trifluoromethyl-containing compound with similar reactivity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Shares structural similarities and undergoes similar chemical reactions.
1,1,1-Trifluoro-2,4-hexanedione: A related compound with comparable properties.
特性
分子式 |
C8H7F3O2 |
|---|---|
分子量 |
192.13 g/mol |
IUPAC名 |
1,1,1-trifluorooct-7-yne-2,4-dione |
InChI |
InChI=1S/C8H7F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h1H,3-5H2 |
InChIキー |
ZYFZMTSXJUIOLW-UHFFFAOYSA-N |
正規SMILES |
C#CCCC(=O)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)









![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)


